N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and its overexpression has been linked to various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential therapy for hematological malignancies.
Mécanisme D'action
BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, mimicking the structure of pro-apoptotic proteins and displacing them from the binding site. This leads to the activation of apoptosis and the death of cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, leading to tumor regression and improved survival in preclinical and clinical studies. However, this compound can also cause adverse effects in normal cells that express BCL-2, such as platelets and lymphocytes. This can result in thrombocytopenia and immunosuppression, which are the most common side effects of this compound treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2, which allows for the specific targeting of cancer cells. However, this compound also has limitations, such as its potential to cause off-target effects in normal cells and its limited efficacy in cancers that are not dependent on BCL-2 for survival.
Orientations Futures
There are several future directions for the development of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide and related compounds. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents to improve its efficacy and reduce the risk of resistance. Another direction is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, the development of next-generation BCL-2 inhibitors with improved selectivity and reduced toxicity is an area of active research.
Méthodes De Synthèse
The synthesis of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide involves several steps, including the reaction of 4-(2-fluorobenzyl)morpholine with 2-chloro-N-(4-nitrophenyl)methanesulfonamide to form the intermediate N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}-2-nitrobenzenesulfonamide. This intermediate is then reduced to the final product, this compound, using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has been extensively studied in preclinical and clinical settings as a potential therapy for hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, this compound has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
Propriétés
IUPAC Name |
N-[2-[4-[(2-fluorophenyl)methyl]morpholin-2-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-21(18,19)16-7-6-13-11-17(8-9-20-13)10-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBAHKMWAFCUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CN(CCO1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.